molecular formula C10H17NO2 B2730439 N-[(2,5-Dimethyloxolan-3-yl)methyl]prop-2-enamide CAS No. 2160198-68-3

N-[(2,5-Dimethyloxolan-3-yl)methyl]prop-2-enamide

Cat. No.: B2730439
CAS No.: 2160198-68-3
M. Wt: 183.251
InChI Key: OPCMMCZIURSEQB-UHFFFAOYSA-N
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Description

N-[(2,5-Dimethyloxolan-3-yl)methyl]prop-2-enamide is a chemical compound with the molecular formula C10H17NO2 and a molecular weight of 183.251 g/mol. This compound is characterized by the presence of an oxolane ring and a prop-2-enamide group, making it a unique structure in organic chemistry.

Preparation Methods

The synthesis of N-[(2,5-Dimethyloxolan-3-yl)methyl]prop-2-enamide typically involves the reaction of 2,5-dimethyloxolane with prop-2-enamide under specific conditions. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

N-[(2,5-Dimethyloxolan-3-yl)methyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the oxolane ring or the amide group can be targeted by nucleophiles.

    Addition: The double bond in the prop-2-enamide group can undergo addition reactions with halogens or hydrogen.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperatures and pressures to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[(2,5-Dimethyloxolan-3-yl)methyl]prop-2-enamide has various scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2,5-Dimethyloxolan-3-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The oxolane ring and the amide group play crucial roles in its binding to target molecules, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N-[(2,5-Dimethyloxolan-3-yl)methyl]prop-2-enamide can be compared with similar compounds such as:

    This compound analogs: Compounds with similar structures but different substituents on the oxolane ring or the amide group.

    Oxolane derivatives: Compounds containing the oxolane ring but with different functional groups attached.

    Prop-2-enamide derivatives: Compounds with the prop-2-enamide group but different substituents on the amide nitrogen or the alkene.

The uniqueness of this compound lies in its specific combination of the oxolane ring and the prop-2-enamide group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[(2,5-dimethyloxolan-3-yl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-4-10(12)11-6-9-5-7(2)13-8(9)3/h4,7-9H,1,5-6H2,2-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPCMMCZIURSEQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(O1)C)CNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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